N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound features a 1H-imidazole core substituted at positions 2, 4, and 5 with distinct aromatic groups:
- Position 2: 3,4-Dimethoxyphenyl (electron-rich aryl group).
- Position 5: 4-Methoxyphenyl (para-substituted aryl group).
- Position 4: A sulfanyl (-S-) group linked to an acetamide moiety, which is further substituted with a 2H-1,3-benzodioxol-5-yl group (a bicyclic ether system).
The molecular formula is approximately C₂₇H₂₄N₃O₇S, with a molecular weight of ~534 g/mol. Structural studies likely employ SHELX software for crystallographic refinement, as seen in analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c1-32-19-8-4-16(5-9-19)25-27(30-26(29-25)17-6-10-20(33-2)22(12-17)34-3)37-14-24(31)28-18-7-11-21-23(13-18)36-15-35-21/h4-13H,14-15H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCXNMEISSCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 451.5 g/mol. The structure features a benzodioxole moiety linked to an imidazole derivative through a sulfanyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent modifications to introduce the benzodioxole and sulfanyl groups. The detailed synthetic pathway often employs techniques such as Mannich reactions and nucleophilic substitutions.
Antioxidant Properties
Research indicates that compounds containing benzodioxole structures often exhibit significant antioxidant activity. For instance, studies have shown that derivatives of benzodioxole can activate the Nrf2 pathway, leading to enhanced cellular defense mechanisms against oxidative stress .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazole-based compounds. The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colorectal cancer), and MG63 (osteosarcoma). Results suggest that it exhibits moderate to high inhibition of cell proliferation, indicating its potential as a therapeutic agent in oncology .
Neuroprotective Effects
The neuroprotective properties of similar compounds have been documented. For example, modifications to the phenolic rings can enhance the ability of these compounds to protect neuronal cells from damage induced by neurotoxic agents such as okadaic acid. This suggests that the compound may also have applications in neurodegenerative diseases .
Case Studies
- Study on Antioxidant Activity : A study evaluating various benzodioxole derivatives found that certain modifications significantly increased their capacity to scavenge free radicals and inhibit lipid peroxidation. The compound's structure allows it to interact effectively with reactive oxygen species .
- Anticancer Evaluation : In vitro assays demonstrated that this compound showed IC50 values in the low micromolar range against HepG2 cells, suggesting potent anticancer activity .
- Neuroprotection : Another study assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. Compounds similar to this one were found to promote neurogenesis and exert protective effects on hippocampal neurons exposed to toxic insults .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences:
Substituent Electronic Effects :
Sulfur Oxidation State :
Physicochemical Properties (Predicted)
| Compound | Aqueous Solubility (mg/mL) | LogP | Metabolic Stability |
|---|---|---|---|
| Target Compound | <0.1 | ~3.5 | Moderate (thioether) |
| Compound | 1.2 | 2.1 | High (sulfoxide) |
| Compound | 0.5 | 2.8 | High (sulfonyl) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
